An In-depth Technical Guide to 2-(2-Oxopropoxy)benzonitrile: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 2-(2-Oxopropoxy)benzonitrile: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Oxopropoxy)benzonitrile is an aromatic organic compound characterized by a benzonitrile core functionalized with a ketone-containing ether linkage at the ortho position. While this specific molecule is not extensively documented in current scientific literature, its structural motifs—the benzonitrile group and the acetonyl ether side chain—are of significant interest in medicinal chemistry and materials science. The nitrile group is a versatile functional group that can participate in a variety of chemical transformations and is a common bioisostere for other functional groups in drug design. The ether linkage provides flexibility, and the terminal ketone offers a site for further chemical modification.
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a plausible synthetic route for 2-(2-Oxopropoxy)benzonitrile. In the absence of extensive experimental data for this specific compound, this guide will draw upon established chemical principles and data from structurally related molecules to provide a robust framework for its synthesis, characterization, and potential applications. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.
Chemical Structure and Identification
2-(2-Oxopropoxy)benzonitrile possesses a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol .[1] Its structure consists of a benzene ring substituted with a nitrile group and an oxopropoxy group at the 1 and 2 positions, respectively.
| Identifier | Value |
| IUPAC Name | 2-(2-Oxopropoxy)benzonitrile |
| CAS Number | 49615-91-0[1] |
| Molecular Formula | C₁₀H₉NO₂[2] |
| Molecular Weight | 175.19 g/mol [1] |
| Canonical SMILES | CC(=O)COC1=CC=CC=C1C#N[2] |
| InChI Key | GOFWLYXRIRQRBK-UHFFFAOYSA-N[2] |
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for 2-(2-Oxopropoxy)benzonitrile, the following properties are a combination of predicted values and expected characteristics based on analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| XLogP3 | 1.3[2] | Indicates moderate lipophilicity. |
| Topological Polar Surface Area | 50.1 Ų | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 | (Nitrile nitrogen, ether oxygen, carbonyl oxygen) |
| Rotatable Bonds | 3 |
Note: These values are computationally derived and should be confirmed by experimental analysis.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (4H): Multiple signals in the range of δ 7.0-7.8 ppm, exhibiting coupling patterns characteristic of a 1,2-disubstituted benzene ring.
-
Methylene Protons (-O-CH₂-C=O) (2H): A singlet expected around δ 4.8-5.0 ppm.
-
Methyl Protons (CH₃-C=O) (3H): A sharp singlet expected around δ 2.2-2.4 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Nitrile Carbon (-C≡N): A signal in the range of δ 115-120 ppm.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200-205 ppm.
-
Aromatic Carbons (6C): Multiple signals between δ 110-160 ppm.
-
Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm.
-
Methyl Carbon (CH₃-): A signal in the upfield region, around δ 25-30 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1715-1730 cm⁻¹.
-
C-O-C Stretch: An absorption band in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted):
-
Molecular Ion [M]⁺: Expected at m/z 175.
-
[M+H]⁺: Expected at m/z 176.
-
[M+Na]⁺: Expected at m/z 198.[2]
-
Common Fragmentation Patterns: Loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z 132, and cleavage of the ether bond.
Synthesis of 2-(2-Oxopropoxy)benzonitrile
The most logical and established method for the synthesis of 2-(2-Oxopropoxy)benzonitrile is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-cyanophenol reacts with chloroacetone.
Reaction Scheme
Caption: Williamson Ether Synthesis of 2-(2-Oxopropoxy)benzonitrile.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[3][4]
Materials:
-
2-Cyanophenol (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenol (1.0 eq) and anhydrous acetone or DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add chloroacetone (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (for acetone, ~56 °C) or to a suitable temperature for DMF (e.g., 60-80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-cyanophenol) is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(2-Oxopropoxy)benzonitrile.
Causality Behind Experimental Choices
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of 2-cyanophenol. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Solvent: Acetone is a common solvent for Williamson ether synthesis as it is polar enough to dissolve the reactants and has a convenient boiling point for reflux. DMF is a polar aprotic solvent that can accelerate Sₙ2 reactions and may be used if the reaction is sluggish in acetone.
-
Excess Reagent: A slight excess of chloroacetone is used to ensure complete consumption of the 2-cyanophenol.
-
Workup: The aqueous workup is necessary to remove the inorganic salts and any remaining water-soluble impurities.
-
Purification: Column chromatography is a standard method for purifying organic compounds of this type to achieve high purity.
Potential Applications in Drug Discovery and Materials Science
While there is a lack of specific literature on the applications of 2-(2-Oxopropoxy)benzonitrile, its structural components suggest several areas of potential utility.
Scaffold for Medicinal Chemistry
The benzonitrile moiety is a well-established pharmacophore and a versatile synthetic intermediate in drug discovery.[5][6] It can act as a hydrogen bond acceptor and a bioisostere for other functional groups. The 2-alkoxybenzonitrile scaffold, in particular, is found in a variety of biologically active molecules.
-
Enzyme Inhibition: Derivatives of 2-hydroxybenzonitrile have been investigated as precursors for inhibitors of enzymes such as acetylcholinesterase, which is relevant to Alzheimer's disease.[6] The introduction of the oxopropoxy side chain provides a handle for further derivatization to explore structure-activity relationships.
-
Antimicrobial Agents: Phenolic compounds and their derivatives are known to possess antimicrobial properties.[7] The etherification of the hydroxyl group in 2-cyanophenol to give 2-(2-Oxopropoxy)benzonitrile may modulate this activity, and the resulting compound could serve as a lead for new antimicrobial agents.
-
Anticancer and Anti-inflammatory Agents: Benzonitrile derivatives have been explored for their potential as anticancer and anti-inflammatory agents.[7] The 2-(2-Oxopropoxy)benzonitrile scaffold could be elaborated to generate novel compounds for screening in these therapeutic areas.
Caption: Potential applications of the 2-(2-Oxopropoxy)benzonitrile scaffold.
Intermediate in Organic Synthesis
The ketone functionality in the side chain provides a reactive site for a variety of chemical transformations, including:
-
Reductive amination to introduce amine functionalities.
-
Wittig-type reactions to form alkenes.
-
Aldol condensations to build larger molecular frameworks.
These transformations allow for the diversification of the 2-(2-Oxopropoxy)benzonitrile core, making it a potentially valuable building block for the synthesis of more complex molecules.
Safety and Handling
No specific toxicity data for 2-(2-Oxopropoxy)benzonitrile is available. Therefore, it should be handled with the standard precautions for a novel chemical compound. The safety information for its precursors, 2-cyanophenol and benzonitrile, can provide guidance on potential hazards.
-
General Hazards: Benzonitrile and related compounds are generally considered harmful if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
First Aid:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
For detailed safety information, consult the Safety Data Sheets (SDS) for benzonitrile and 2-hydroxybenzonitrile.[4]
Conclusion
2-(2-Oxopropoxy)benzonitrile is a compound with a chemical structure that suggests significant potential as a scaffold and intermediate in medicinal chemistry and organic synthesis. While experimental data for this specific molecule is sparse, this guide has provided a comprehensive overview of its predicted properties, a robust and detailed protocol for its synthesis via the Williamson ether synthesis, and a discussion of its potential applications based on the established utility of its constituent functional groups. The information presented herein should serve as a solid foundation for researchers to synthesize, characterize, and explore the utility of this promising molecule in their scientific endeavors. As with any novel compound, thorough experimental characterization is essential to validate the predicted properties and to fully assess its potential.
References
-
PubChem. 2-(2-oxopropoxy)benzonitrile. National Center for Biotechnology Information. Available from: [Link]
-
BYJU'S. Williamson Ether Synthesis. Available from: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
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